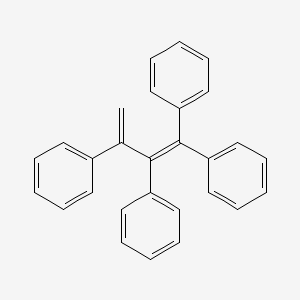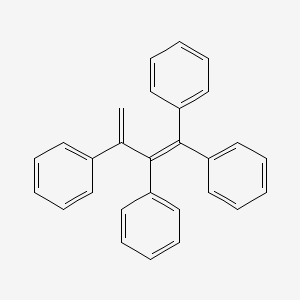
(Triphenylbuta-1,3-dienyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Triphenylbuta-1,3-dienyl)benzene is an organic compound with the molecular formula C28H22. It is a derivative of butadiene, where the hydrogen atoms are replaced by phenyl groups. This compound is known for its unique structure, which consists of a butadiene core flanked by phenyl groups, making it a subject of interest in organic chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Triphenylbuta-1,3-dienyl)benzene typically involves the coupling of triphenylbutadiene with benzene derivatives. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of the desired product under mild conditions. The reaction usually takes place in the presence of a base, such as potassium carbonate, and a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques like recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(Triphenylbuta-1,3-dienyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as halogenated, hydroxylated, and alkylated compounds. These products have diverse applications in organic synthesis and materials science .
Wissenschaftliche Forschungsanwendungen
(Triphenylbuta-1,3-dienyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is employed in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism of action of (Triphenylbuta-1,3-dienyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its phenyl groups enhance its stability and reactivity, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenylbutadiene: Similar in structure but with an additional phenyl group.
Diphenylbutadiene: Contains fewer phenyl groups, leading to different reactivity and applications.
Triphenylmethane: Lacks the butadiene core, resulting in distinct chemical properties.
Uniqueness
(Triphenylbuta-1,3-dienyl)benzene is unique due to its combination of a butadiene core with multiple phenyl groups. This structure imparts specific electronic and steric properties, making it valuable in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
855244-81-4 |
|---|---|
Molekularformel |
C28H22 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
1,1,3-triphenylbuta-1,3-dien-2-ylbenzene |
InChI |
InChI=1S/C28H22/c1-22(23-14-6-2-7-15-23)27(24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H2 |
InChI-Schlüssel |
KLZOQPDGMFKODC-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=CC=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





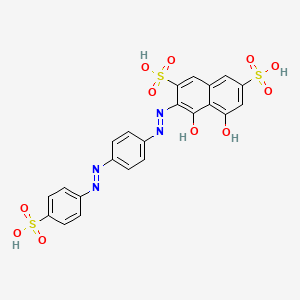
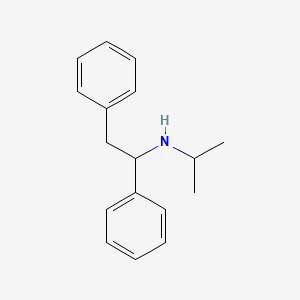
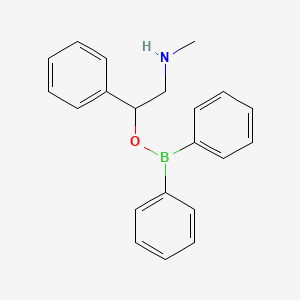

![Ferrocene, 1-[(R)-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)-](/img/structure/B12801278.png)
![N-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)acetamide](/img/structure/B12801285.png)


